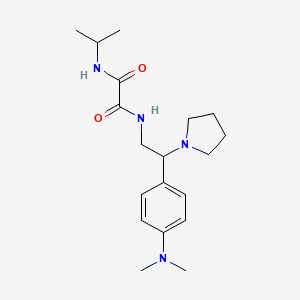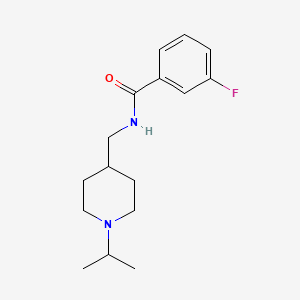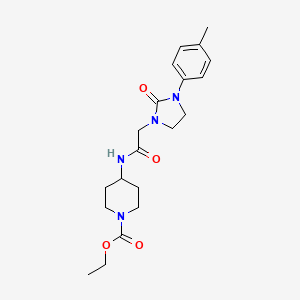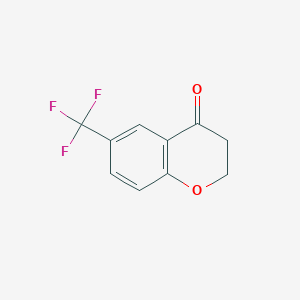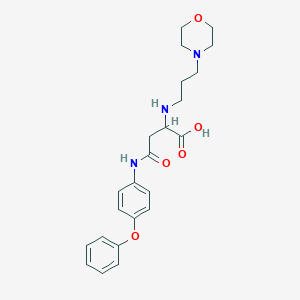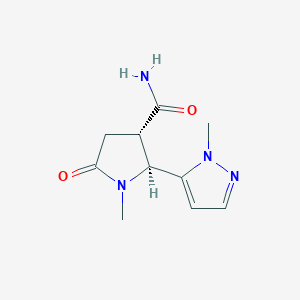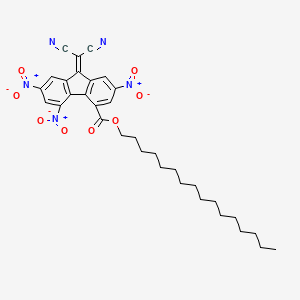
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate, also known as DNTB-C16, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a derivative of the organic compound trinitrofluorenone, which is known for its potent electron-withdrawing ability. DNTB-C16 has been synthesized and studied for its potential use in various applications, including as a fluorescent probe and as a molecular switch.
Mecanismo De Acción
The mechanism of action of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is based on its electron-withdrawing ability, which allows it to interact with electron-rich molecules. In biological systems, this compound can interact with proteins and other biomolecules, leading to changes in its fluorescence properties. This interaction can be used to monitor changes in the local environment, such as changes in pH or the presence of specific molecules.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and biocompatible, making it an ideal candidate for biological applications. In addition, its unique properties make it an effective tool for studying biochemical and physiological processes in living systems. For example, this compound has been used to monitor changes in pH in live cells and to study protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate is its high quantum yield and long fluorescence lifetime, which make it an effective tool for imaging applications. In addition, its biocompatibility and non-toxicity make it an ideal candidate for use in biological systems. However, one limitation of this compound is its sensitivity to changes in the local environment, which can lead to changes in its fluorescence properties. This can make it difficult to interpret results in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate. One area of interest is the development of new applications for this compound as a fluorescent probe. For example, it could be used to monitor changes in the local environment in response to drug treatments or to study protein-protein interactions in more detail. Another area of interest is the development of new synthesis methods for this compound, with the goal of improving yield and purity. Finally, there is potential for the development of new derivatives of this compound with even more unique properties, which could be used in a variety of scientific applications.
Métodos De Síntesis
The synthesis of Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate involves several steps, starting with the reaction of hexadecylamine with 2,4-dinitrofluorobenzene. The resulting product is then subjected to further reactions to form the final compound. The synthesis method has been well-documented in scientific literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate has been studied extensively for its potential use as a fluorescent probe in biological systems. Its unique properties, including its high quantum yield and long fluorescence lifetime, make it an ideal candidate for imaging applications. In addition, this compound has been studied for its potential use as a molecular switch, with its fluorescence properties changing in response to changes in the local environment.
Propiedades
IUPAC Name |
hexadecyl 9-(dicyanomethylidene)-2,5,7-trinitrofluorene-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-46-33(39)28-19-24(36(40)41)17-26-30(23(21-34)22-35)27-18-25(37(42)43)20-29(38(44)45)32(27)31(26)28/h17-20H,2-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKWMFQSAURFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

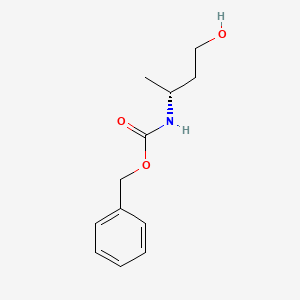

![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)

